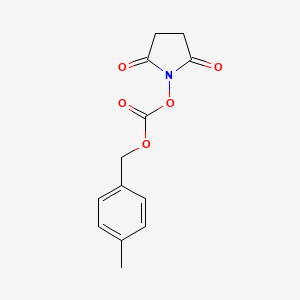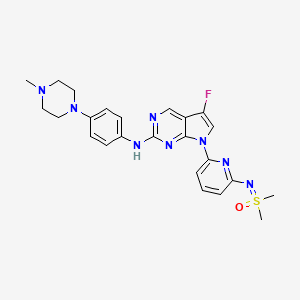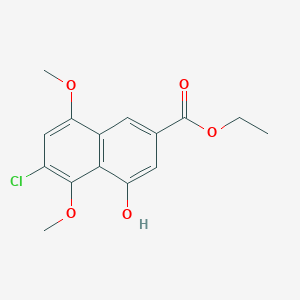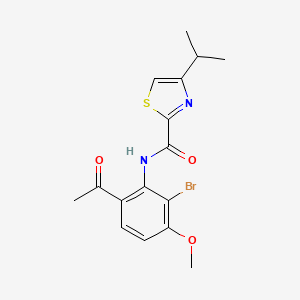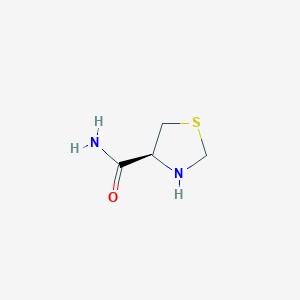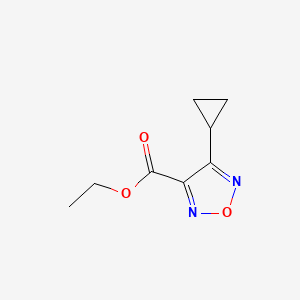
Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-cyclopropyl-3-oxopropanoate with hydroxylamine hydrochloride to form an intermediate, which is then cyclized using dehydrating agents like phosphorus oxychloride .
Industrial Production Methods: Industrial production methods often employ continuous flow chemistry to enhance safety and yield. For instance, the continuous synthesis involves the use of microreactors, which provide better control over reaction conditions and reduce the risk of hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted oxadiazoles.
Aplicaciones Científicas De Investigación
Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of high-energy materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound also interferes with cellular pathways, leading to the disruption of essential biological processes .
Comparación Con Compuestos Similares
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer activities.
1,3,4-Oxadiazole: Utilized in the development of pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Explored for its potential as a high-energy material.
Uniqueness: Ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate stands out due to its unique cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing novel compounds with enhanced biological activities .
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
ethyl 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)7-6(5-3-4-5)9-13-10-7/h5H,2-4H2,1H3 |
Clave InChI |
DRNDJXDKXZHZLZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NON=C1C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


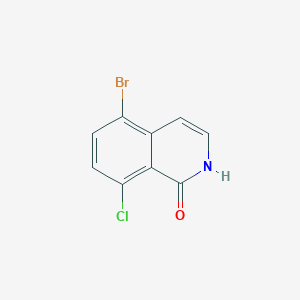
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)
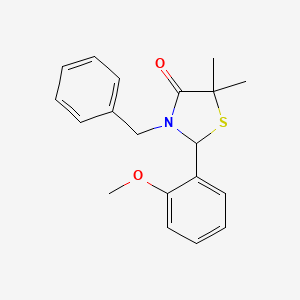
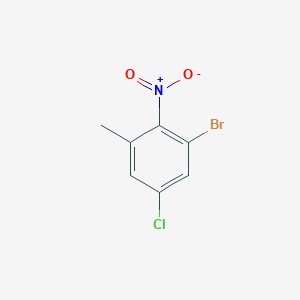
![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
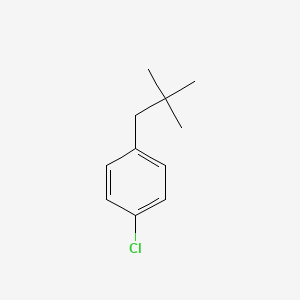
![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)


